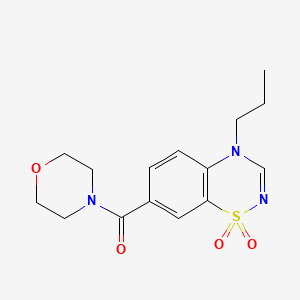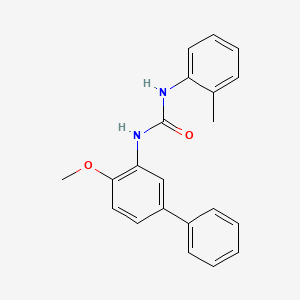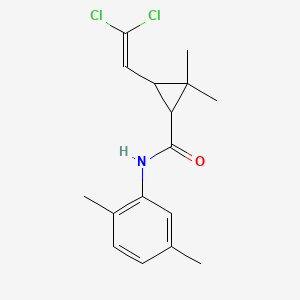
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the inhibition of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ, which is a key regulator of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ, this compound can modulate the activity of the Wnt/β-catenin signaling pathway, which has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and anti-inflammatory effects. This compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, it has been shown to protect against neuronal damage induced by oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its specificity for 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of more potent and selective 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Finally, the therapeutic potential of this compound in the treatment of various neurological disorders warrants further investigation.
Synthesemethoden
The synthesis of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions, including the condensation of 2-propyl-4-chloro-1,2,5,6-tetrahydrobenzo[d]imidazole with morpholine-4-carbonyl chloride, followed by the reaction of the resulting compound with thionyl chloride and sodium azide. The final product is obtained through the reaction of the intermediate compound with hydrogen peroxide and acetic acid.
Wissenschaftliche Forschungsanwendungen
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to inhibit glycogen synthase kinase-3β (7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-5-18-11-16-23(20,21)14-10-12(3-4-13(14)18)15(19)17-6-8-22-9-7-17/h3-4,10-11H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYEBAERTZVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)(morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)